Cas no 2014904-20-0 (1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride)

1-2-(Benzyloxy)ethylcyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a cyclopropane ring and a benzyloxyethyl substituent. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-based derivatives. Its reactive sulfonyl chloride group enables efficient coupling with amines and other nucleophiles, making it valuable for constructing complex molecular architectures. The benzyloxyethyl moiety enhances solubility in organic solvents, facilitating handling in synthetic applications. The cyclopropane ring contributes to structural rigidity, which can influence the stereoelectronic properties of derived compounds. This reagent is suitable for use in pharmaceutical and agrochemical research, where precise functionalization is required. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride structure
2014904-20-0 structure
Product name:1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride
CAS No:2014904-20-0
MF:C12H15ClO3S
MW:274.763701677322
CID:5843571
PubChem ID:165496199

1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride
    • 2014904-20-0
    • 1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
    • EN300-1143158
    • Inchi: 1S/C12H15ClO3S/c13-17(14,15)12(6-7-12)8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2
    • InChI Key: NHJCWINAFMGYNM-UHFFFAOYSA-N
    • SMILES: ClS(C1(CCOCC2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 274.0430432g/mol
  • Monoisotopic Mass: 274.0430432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.8Ų

1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1143158-0.5g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1143158-1.0g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0
1g
$0.0 2023-06-09
Enamine
EN300-1143158-0.05g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1143158-10g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1143158-0.1g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1143158-0.25g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1143158-2.5g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1143158-5g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1143158-1g
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
2014904-20-0 95%
1g
$1129.0 2023-10-26

1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride Related Literature

Additional information on 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride

Research Briefing on 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride (CAS: 2014904-20-0) in Chemical Biology and Pharmaceutical Applications

1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride (CAS: 2014904-20-0) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its cyclopropane ring and benzyloxyethyl functional group, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of enzyme inhibitors and covalent protein modifiers.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride as a key building block for the synthesis of novel cysteine-targeting covalent inhibitors. The study demonstrated its efficacy in selectively modifying active-site cysteine residues in target proteins, leading to potent inhibition of disease-relevant enzymes. The unique reactivity of the sulfonyl chloride group, combined with the steric and electronic effects of the cyclopropane ring, was highlighted as a critical factor in achieving high selectivity.

Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was employed in the development of activity-based probes (ABPs) for profiling protease activity in complex biological systems. The researchers successfully conjugated the sulfonyl chloride moiety to fluorescent tags, enabling real-time visualization of protease dynamics in live cells. This approach provided valuable insights into protease function in cancer cell lines, suggesting potential therapeutic applications.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride to improve yield and purity. A 2023 Organic Process Research & Development paper detailed a scalable synthetic route starting from commercially available precursors, addressing previous challenges in the chlorosulfonation step. The improved protocol achieved >85% yield with excellent purity, facilitating broader adoption in medicinal chemistry programs.

The compound's stability profile has also been a subject of investigation. Thermal analysis studies published in Pharmaceutical Research (2024) revealed that 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride maintains stability under standard storage conditions (-20°C under argon) for extended periods, with minimal decomposition observed over six months. This stability makes it particularly suitable for long-term research projects and industrial applications.

Looking forward, researchers anticipate expanding the applications of 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride in targeted protein degradation strategies and covalent drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for kinase inhibitor development, capitalizing on its unique structural features that may offer improved selectivity profiles compared to traditional warheads.

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